2-(4-Butoxyphenyl)ethanol

Lipophilicity Partition coefficient Membrane permeability

2-(4-Butoxyphenyl)ethanol (CAS 27078-63-3) is a crystalline solid (mp 32–33°C) that enables accurate gravimetric dispensing for automated platforms—unlike the oily tert-butoxy analog. Its n-butoxy group withstands Grignard/organolithium conditions and cleaves only under severe acid treatment, making it essential for multi-step routes where earlier steps demand a non-labile protecting group. With a LogP of 2.7, it offers intermediate lipophilicity for systematic SAR studies or biphasic surfactant applications. Choose this building block for predictable deprotection kinetics and solid-phase handling convenience.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 27078-63-3
Cat. No. B1330691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)ethanol
CAS27078-63-3
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CCO
InChIInChI=1S/C12H18O2/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7,13H,2-3,8-10H2,1H3
InChIKeyOGDHARHCLWPETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Butoxyphenyl)ethanol (CAS 27078-63-3) – Procurement-Relevant Compound Class, Physicochemical Profile, and Synthetic Utility


2-(4-Butoxyphenyl)ethanol is a para-substituted aromatic alcohol bearing a four-carbon n-butoxy chain on the phenyl ring and a primary alcohol terminus. It is classified as an alkoxyphenethyl alcohol with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol [1]. The compound is characterized by an n-butoxy group at the para position and a 2-hydroxyethyl side chain, which confers both hydrophilic (hydroxyl) and hydrophobic (butoxyphenyl) character . It is commercially supplied as a building block and research chemical, typically at 95% purity, for use in organic synthesis, pharmaceutical intermediate preparation, and agrochemical development .

2-(4-Butoxyphenyl)ethanol (CAS 27078-63-3) – Why In-Class Compounds Are Not Interchangeable in Synthetic and Procurement Workflows


Compounds within the alkoxyphenethyl alcohol class cannot be substituted without altering critical physicochemical and functional outcomes. Alkoxy chain length directly determines LogP and lipophilicity [1], which impacts membrane permeability, partitioning behavior, and solubility in biphasic or emulsified systems . More critically, the protecting-group strategy employed in synthetic routes is chain-length dependent: n-butoxy groups require severe acid conditions for cleavage (e.g., hydrobromic or hydroiodic acid), whereas tert-butoxy analogs undergo facile deprotection under mild acid conditions [2]. A user selecting the n-butoxy variant is therefore not procuring a drop-in replacement for the tert-butoxy analog but rather a compound with fundamentally different deprotection kinetics, stability under reaction conditions, and downstream processing requirements. These distinctions are quantifiable and operationally meaningful, as detailed in Section 3.

2-(4-Butoxyphenyl)ethanol – Head-to-Head and Cross-Study Differentiation Evidence vs. Closest Analogs


LogP Comparison – 2-(4-Butoxyphenyl)ethanol vs. 2-(4-Methoxyphenyl)ethanol

2-(4-Butoxyphenyl)ethanol exhibits a calculated LogP value of 2.7 [1], approximately 1.5 to 2.0 LogP units higher than its methoxy analog 2-(4-methoxyphenyl)ethanol, which is classified as 'very soluble' in aqueous systems [2]. The longer alkyl chain drives increased hydrophobicity, altering solvent partitioning and membrane interaction potential. Within a homologous alkoxyphenethyl alcohol series, LogP increases predictably with alkoxy chain elongation; the n-butoxy variant occupies an intermediate lipophilicity position suitable for applications requiring balanced amphiphilicity without excessive hydrophobicity that would compromise aqueous handling . This differentiation is class-level inference based on established structure–property relationships in alkoxyphenyl ethanol homologues.

Lipophilicity Partition coefficient Membrane permeability

Protecting-Group Cleavage Conditions – n-Butoxy vs. tert-Butoxy Phenethyl Alcohol in Synthetic Intermediates

European Patent EP0307106A1 explicitly distinguishes n-butoxyphenethyl alcohol from tert-butoxyphenethyl alcohol based on deprotection requirements. De-n-butylation from n-butoxyphenethyl alcohol requires treatment under severe conditions such as hydrobromic acid, hydroiodic acid, or trifluoroacetic acid and is associated with reduced yield and purity, with the patent noting that 'de-n-butylation reaction from n-butoxyphenethyl alcohol is encountered with great difficulties' [1]. In contrast, the tert-butyl protective group is 'easily eliminated by treatment under mild acid conditions' and is 'inactive to metallic reagents such as Grignard reagents and organic lithium compound or inorganic alkalis,' enabling selective orthogonal protection strategies [1]. This constitutes a direct head-to-head comparison within a single patent disclosure.

Protecting group strategy Deprotection kinetics Synthetic intermediate

Physical State at Ambient Temperature – 2-(4-Butoxyphenyl)ethanol vs. 2-(4-tert-Butoxyphenyl)ethanol

2-(4-Butoxyphenyl)ethanol is a crystalline solid at ambient temperature with a reported melting point of 32–33 °C [1]. In contrast, 2-(4-tert-butoxyphenyl)ethanol (CAS 123195-72-2) is described as an oil or colourless oil at room temperature [2]. This physical-state divergence—solid vs. liquid—has direct consequences for weighing accuracy, storage stability, and formulation workflows. Solid intermediates generally offer superior long-term storage stability and simplified gravimetric dispensing compared to hygroscopic or viscous oils, which may require solvent-assisted handling or present greater variability in aliquot accuracy.

Physical state Handling properties Melting point

Derivative Antiproliferative Activity – 2-(4-Butoxyphenyl)-Substituted Pyrimidine vs. Structurally Related Pyrimidines

A pyrimidine derivative bearing the 2-(4-butoxyphenyl) substituent, specifically 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine, exhibited marked growth suppression of the chronic myelogenous leukemia cell line K562 at μM concentrations [1]. Treatment with 12 µM of this compound dramatically suppressed cell growth . This represents class-level inference: the 4-butoxyphenyl group contributes to the observed antiproliferative phenotype, and alternative alkoxy chain lengths (e.g., hexyloxy) produce distinct activity profiles. Within the same study series, 2-{4-(4-hexyloxyphenyl)phenyl}-5-hydroxypyrimidine also showed marked growth suppression, indicating that alkoxy chain length modulates activity [1]. The n-butoxy substituent occupies a specific position in this structure–activity relationship continuum.

Antiproliferative K562 leukemia Pyrimidine derivatives

2-(4-Butoxyphenyl)ethanol – Validated Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Synthetic Intermediate Requiring Acid-Stable Protecting Group Orthogonality

2-(4-Butoxyphenyl)ethanol serves as a precursor to p-n-butoxyphenethyl alcohol derivatives where the n-butoxy group acts as a robust hydroxyl protecting group that resists cleavage under conditions that would prematurely deprotect tert-butoxy analogs (e.g., exposure to Grignard reagents, organolithiums, or mild acids). As documented in EP0307106A1, n-butoxy cleavage requires severe acid treatment, making it suitable for multi-step syntheses where late-stage deprotection under forcing conditions is acceptable while earlier steps demand a non-labile protecting group [1]. This scenario is directly supported by the head-to-head comparison evidence in Section 3, Evidence Item 2.

Development of Antiproliferative Pyrimidine Derivatives with Alkoxy-Chain SAR Exploration

The 2-(4-butoxyphenyl) substituent has been incorporated into pyrimidine scaffolds such as 2-(4-butoxyphenyl)-5-(4-hydroxyphenyl)pyrimidine, which demonstrates μM-range growth suppression in K562 chronic myelogenous leukemia cells [2]. Researchers conducting structure–activity relationship studies across alkoxy chain lengths (methoxy, ethoxy, propoxy, butoxy, pentyloxy, hexyloxy) can use 2-(4-butoxyphenyl)ethanol as a building block to systematically vary the alkoxy terminus and evaluate the impact of chain length on antiproliferative potency, solubility, and LogP. This scenario derives from the class-level inference evidence in Section 3, Evidence Item 4.

Amphiphilic Formulation Component Requiring Defined LogP and Surfactant Properties

With a calculated LogP of 2.7 [3] and documented amphiphilic character (hydrophilic hydroxyl head group paired with hydrophobic butoxyphenyl tail) , 2-(4-butoxyphenyl)ethanol is suited for use as a surfactant or emulsification agent in organic/aqueous biphasic systems. The n-butoxy chain length provides an intermediate LogP value—higher than methoxy/ethoxy analogs but lower than longer-chain alkoxy derivatives—enabling tunable partitioning behavior. This scenario is supported by the LogP differentiation evidence in Section 3, Evidence Item 1.

Solid-Phase Handling Workflows Requiring Ambient-Temperature Crystalline Intermediates

2-(4-Butoxyphenyl)ethanol is a crystalline solid at ambient temperature (mp 32–33 °C) [3], in contrast to the tert-butoxy analog which is an oil [4]. This physical-state advantage makes the compound preferable for automated solid-dispensing platforms, long-term storage without solvent, and gravimetric preparation of stock solutions where accurate mass measurement is critical. Procurement for high-throughput synthesis or combinatorial chemistry workflows that prioritize solid handling should favor the n-butoxy variant over liquid or oily analogs. This scenario is directly supported by the physical-state comparison evidence in Section 3, Evidence Item 3.

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